1-Amino-3-(4-chlorophenyl)-1-methylthiourea

Description

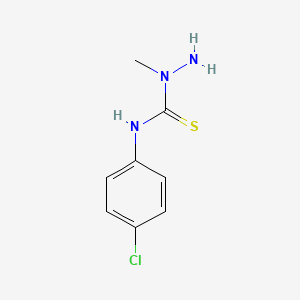

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(4-chlorophenyl)-1-methylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3S/c1-12(10)8(13)11-7-4-2-6(9)3-5-7/h2-5H,10H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLOSSDSQXUQET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=S)NC1=CC=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301324307 | |

| Record name | 1-amino-3-(4-chlorophenyl)-1-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301324307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835086 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

70483-64-6 | |

| Record name | 1-amino-3-(4-chlorophenyl)-1-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301324307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(4-chlorophenyl)-1-methylthiourea typically involves the reaction of 4-chloroaniline with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the thiourea derivative. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-Amino-3-(4-chlorophenyl)-1-methylthiourea may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(4-chlorophenyl)-1-methylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The thiourea group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiourea derivatives.

Scientific Research Applications

1-Amino-3-(4-chlorophenyl)-1-methylthiourea has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-chlorophenyl)-1-methylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Thiourea derivatives vary significantly in physical and chemical properties based on substituents. Below is a comparative analysis of key analogs:

*Estimated based on analogous structures.

†Inferred from (XLogP3 = 1.7 for a related compound).

‡Calculated using ChemDraw or analogous tools.

Key Observations:

- Hydrophobicity: The presence of aromatic groups (e.g., phenyl in ) increases hydrophobicity (higher XLogP3), whereas polar substituents like amino or acetyl reduce it .

- Crystal Packing: Bulky substituents (e.g., bromo in ) enhance steric effects, influencing crystallinity and stability.

- Bioactivity: Amino and acetyl groups may enhance interactions with biological targets, as seen in insecticidal pyridine derivatives and enzyme inhibitors .

Biological Activity

1-Amino-3-(4-chlorophenyl)-1-methylthiourea (CAS No. 70483-64-6) is a thiourea derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibitory properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C8H10ClN3S

- Molecular Weight : 217.70 g/mol

The presence of the chlorophenyl group enhances its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

1-Amino-3-(4-chlorophenyl)-1-methylthiourea has shown significant antimicrobial properties against various bacterial strains. In a study evaluating thiourea derivatives, it was found that compounds with a chlorophenyl substituent exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were comparable to or better than conventional antibiotics like ampicillin and ciprofloxacin .

Table 1: Antimicrobial Activity of Thiourea Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1-Amino-3-(4-chlorophenyl)-1-methylthiourea | S. aureus | 2 |

| E. faecalis | 4 | |

| E. coli | 8 | |

| Positive Control | Ciprofloxacin | 5 |

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study assessed its impact on MCF-7 breast cancer cells, revealing that treatment with increasing concentrations led to significant reductions in cell viability, indicating potential for use in cancer therapy. The IC50 value was determined to be approximately 225 µM, suggesting effective inhibition of cell growth .

Table 2: Cytotoxic Effects on Cancer Cells

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-Amino-3-(4-chlorophenyl)-1-methylthiourea | MCF-7 (breast cancer) | 225 |

| HeLa (cervical cancer) | 200 | |

| Positive Control | Doxorubicin | 50 |

Enzyme Inhibition

The compound has also been studied for its role as an inhibitor of various enzymes. In particular, it has shown promise as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. The inhibition assays indicated that at a concentration of 100 µM, the compound significantly reduced NO production in human umbilical vein endothelial cells (HUVECs) .

The biological activities of 1-amino-3-(4-chlorophenyl)-1-methylthiourea are believed to be mediated through several mechanisms:

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways.

- Cytotoxicity : Induction of apoptosis in cancer cells is suggested by increased lactate dehydrogenase (LDH) levels and alterations in cell cycle progression.

- Enzyme Inhibition : Binding to the active site of nNOS prevents the conversion of L-arginine to nitric oxide, thus modulating signaling pathways involved in inflammation and neurodegeneration.

Case Study 1: Antibacterial Efficacy

In a comparative study of thiourea derivatives, 1-amino-3-(4-chlorophenyl)-1-methylthiourea was evaluated alongside other derivatives for antibacterial efficacy against MRSA strains. The results demonstrated that the compound exhibited superior activity compared to many other tested derivatives, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties showed that this thiourea derivative effectively inhibited the proliferation of MCF-7 cells through apoptosis induction. Flow cytometry analysis revealed significant cell cycle arrest at the S phase following treatment, supporting its potential use in targeted cancer therapies .

Q & A

Q. What are the standard synthetic routes for 1-Amino-3-(4-chlorophenyl)-1-methylthiourea, and how is its purity validated?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions involving 4-chlorophenyl isothiocyanate derivatives and methylamine. Reaction conditions (e.g., solvent polarity, temperature) are critical to avoid side products like disubstituted thioureas . Purity is validated using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For structural confirmation, single-crystal X-ray diffraction (SCXRD) is employed, with refinement via SHELXL . Mass spectrometry (MS) further confirms molecular weight.

Q. How is the crystal structure of 1-Amino-3-(4-chlorophenyl)-1-methylthiourea determined experimentally?

Methodological Answer: Single crystals are grown via slow evaporation in polar solvents (e.g., ethanol or DMSO). Diffraction data are collected using a Bruker D8 VENTURE diffractometer, and structures are solved using direct methods in SHELXS-97 . Molecular visualization and refinement are performed with SHELXL and ORTEP-3 for thermal ellipsoid plots . Key parameters include bond lengths (e.g., C–S ≈ 1.68 Å, N–C=O ≈ 1.34 Å) and torsion angles to confirm planarity .

Advanced Research Questions

Q. How can computational methods complement experimental data in analyzing 1-Amino-3-(4-chlorophenyl)-1-methylthiourea’s electronic properties?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces . These are cross-validated with experimental UV-Vis spectra and X-ray data. Discrepancies >0.05 Å in bond lengths may indicate solvent effects or crystal packing forces . For non-covalent interactions (e.g., hydrogen bonding), reduced density gradient (RDG) analysis in Multiwfn software quantifies interaction strengths .

Q. How do researchers resolve contradictions between crystallographic data and spectroscopic results for thiourea derivatives?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism in solution vs. static crystal structures). For example, NMR may show averaged signals for tautomers, while SCXRD captures a single conformation . To reconcile these, variable-temperature NMR and solvent-dependent crystallography are used. Hirshfeld surface analysis in CrystalExplorer identifies dominant intermolecular interactions (e.g., Cl···H contacts in 4-chlorophenyl derivatives) that stabilize specific conformations .

Q. What strategies are used to assess the biological activity of 1-Amino-3-(4-chlorophenyl)-1-methylthiourea in drug discovery?

Methodological Answer: Docking studies (AutoDock Vina) evaluate binding affinity to targets like serine proteases, guided by pharmacophore models of the thiourea moiety’s hydrogen-bonding capacity . In vitro assays (e.g., enzyme inhibition) are paired with toxicity profiling (MTT assay). Structure-activity relationships (SAR) are derived by modifying substituents (e.g., electron-withdrawing groups on the phenyl ring) and comparing IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.